N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-1-[(3-nitrophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-21(16-8-3-2-4-9-16)19(24)18-11-6-12-22(20(18)25)14-15-7-5-10-17(13-15)23(26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIOPPPFFHVAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine with a carboxamide derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction:
Conditions:
-
Acidic: 6M HCl, reflux (110°C, 8–12 hrs)
-
Basic: 2M NaOH, 80°C, 4–6 hrs
Key Data:
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Yield | 72% | 85% |
| By-products | <5% | 8% (amide dimer) |
Nitro Group Reduction
The 3-nitrobenzyl group is reduced to an amine under catalytic hydrogenation:
Reaction:
Conditions:
-
10% Pd/C, H₂ (1 atm), ethanol, 25°C, 24 hrs
Outcome: -
Quantitative conversion to 3-aminobenzyl derivative confirmed via LC-MS.
Oxidation of the Dihydropyridine Core
The dihydropyridine ring oxidizes to a pyridine derivative under mild conditions:
Reaction:
Reagents & Efficiency:
| Oxidant | Temperature | Conversion Rate |
|---|---|---|
| mCPBA (2 eq.) | 0°C → 25°C | 94% |
| KMnO₄ (aq) | 50°C | 68% |
Mechanistic Insight:
Oxidation proceeds via radical intermediates, with stereoelectronic effects from the nitro group stabilizing transition states .
Nucleophilic Aromatic Substitution
The electron-deficient nitrobenzyl group participates in nucleophilic substitution:
Reaction:
Examples:
-
Thiolation: NaSH in DMF, 100°C (Yield: 63%)
-
Amination: NH₃/EtOH, 150°C (Yield: 41%)
Limitations: Steric hindrance from the N-phenyl group reduces reactivity at the ortho position.
Photochemical Reactivity
UV irradiation induces nitro-to-nitrito rearrangement:
Reaction:
Conditions:
-
λ = 365 nm, CH₃CN, 12 hrs
Outcome: -
55% conversion to nitrito isomer, characterized by IR (ν = 1620 cm⁻¹, N=O stretch).
Ring Functionalization
The dihydropyridine ring undergoes regioselective electrophilic substitution:
Reaction:
Examples:
| Electrophile | Position | Yield |
|---|---|---|
| Br₂ (1 eq.) | C4 | 78% |
| AcCl (2 eq.) | C5 | 65% |
Notes:
-
Nitrobenzyl group directs electrophiles to the para position relative to the carboxamide.
Bioreductive Activation
In biological systems, the nitro group undergoes enzymatic reduction to generate cytotoxic species:
Mechanism:
Applications:
-
Prodrug activation in hypoxic tumor environments.
Scientific Research Applications
N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic ring and carboxamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide: shares similarities with other nitrobenzyl derivatives and dihydropyridine compounds.
N-methyl-3-nitrobenzylamine: Similar in structure but lacks the dihydropyridine and carboxamide groups.
N-phenyl-1,2-dihydropyridine-3-carboxamide: Similar but without the nitrobenzyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyridine core, a nitrobenzyl group, and a phenyl moiety. These structural elements contribute to its biological activity:
- Molecular Formula : CHNO
- Molecular Weight : 342.37 g/mol
- LogP : 2.5 (indicating moderate lipophilicity)
The biological activity of nitro-containing compounds is often attributed to the presence of the nitro group, which can undergo reduction to generate reactive intermediates. These intermediates can interact with cellular components, leading to various pharmacological effects:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They exert their effects by generating reactive oxygen species (ROS) upon reduction, which can damage microbial DNA and proteins, leading to cell death .
- Anti-inflammatory Effects : The compound may inhibit inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Research indicates that nitro derivatives can modulate inflammatory pathways by interfering with cytokine production .
- Antitumor Potential : Nitro-containing heterocycles have been explored as hypoxia-activated prodrugs in cancer therapy. The reduced forms of these compounds can selectively target hypoxic tumor cells, enhancing their cytotoxicity while sparing normal tissues .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on current literature:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that nitro derivatives similar to N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine exhibited significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involved the reduction of the nitro group, leading to the formation of toxic intermediates that disrupt bacterial cell functions .
Case Study 2: Anti-inflammatory Properties
In vitro studies indicated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The inhibition of iNOS activity was particularly noteworthy, suggesting potential applications in treating inflammatory diseases .
Case Study 3: Antitumor Activity
Research involving hypoxic tumor models showed that the compound selectively induced apoptosis in cancer cells under low oxygen conditions. This selectivity is attributed to the activation of the nitro group in hypoxic environments, making it a candidate for further development as an anticancer agent .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are typically employed?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-chloronicotinic acid derivatives with substituted anilines in the presence of catalysts like pyridine and p-toluenesulfonic acid under reflux conditions. Purification often involves crystallization from methanol or chromatography . Industrial-scale optimization may employ continuous flow reactors or automated platforms to enhance yield and purity .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer: X-ray crystallography is critical for resolving tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine). Use SHELX programs (SHELXL for refinement) to analyze hydrogen bonding (N–H⋯O) and π-conjugation systems. Spectroscopic techniques like NMR (¹H/¹³C) and IR confirm functional groups, while mass spectrometry validates molecular weight .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer: Refer to safety data sheets (SDS) for hazard identification. Use fume hoods, gloves, and protective eyewear. For spills, neutralize with inert absorbents and dispose of waste via approved chemical channels. Prioritize ventilation during synthesis due to volatile reagents like pyridine .
Advanced Research Questions
Q. How can researchers address challenges in purification, particularly with by-products or tautomeric forms?
- Methodological Answer: By-products, such as those arising from incomplete substitution, require chromatographic separation (e.g., silica gel columns with ethyl acetate/hexane gradients). Tautomerism is resolved via crystallography; SHELXL refinement identifies dominant tautomers by analyzing hydrogen-bonded dimers and dihedral angles between aromatic rings .
Q. What strategies optimize the compound’s inhibitory activity against MET exon 14 skipping mutations in cancer models?
- Methodological Answer: Use in vitro kinase assays to measure MET inhibition (IC₅₀ values). For in vivo studies, employ xenograft models with tumors expressing MET exon 14 skipping mutations. Validate target engagement via Western blotting (phospho-MET levels) and compare efficacy to controls like merestinib .
Q. How can structural contradictions (e.g., tautomerism or planar conformation) impact pharmacological activity?
- Methodological Answer: Tautomerism affects binding affinity; the keto-amine form may enhance hydrogen bonding with MET kinase’s active site. Planar conformations (dihedral angle ~8.38°) enable π-π stacking with aromatic residues. Use molecular docking (e.g., AutoDock Vina) to simulate interactions and correlate with activity data .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature). Use design of experiments (DoE) to identify critical factors (e.g., catalyst concentration, reflux time). Validate consistency via HPLC purity checks (>99%) and NMR spectral matching .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
